molecular formula C15H22N2O B4236857 2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B4236857
M. Wt: 246.35 g/mol
InChI Key: SHSSBXGGGCUYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as A-740003 and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole involves the inhibition of the P2X7 receptor. This receptor is involved in the regulation of various physiological processes, including pain, inflammation, and immune response. The inhibition of this receptor by this compound results in the suppression of these processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. This compound has been shown to have analgesic, anti-inflammatory, and immunosuppressive effects. It has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its availability for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole. Some of these include:
1. Further studies to determine the safety and efficacy of this compound in various therapeutic applications.
2. Development of novel analogs of this compound with improved pharmacological properties.
3. Studies to determine the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
4. Investigation of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
5. Development of new delivery systems for this compound to improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its well-defined mechanism of action and its availability for research purposes make it an attractive target for scientific research. Further studies are needed to determine its safety and efficacy in various therapeutic applications and to develop novel analogs with improved pharmacological properties.

Scientific Research Applications

The potential therapeutic applications of 2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)-1H-benzimidazole have been extensively studied in various scientific research studies. This compound has been shown to have potential in the treatment of chronic pain, inflammatory diseases, and neuropathic pain. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-(2-methoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)11-14-16-12-7-5-6-8-13(12)17(14)9-10-18-4/h5-8H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSSBXGGGCUYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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